2-Deoxy-D-α-ribopyranosyl-5-azacytosine 2-Deoxy-D-α-ribopyranosyl-5-azacytosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204646
InChI:
SMILES:
Molecular Formula: C₈H₁₂N₄O₄
Molecular Weight: 228.21

2-Deoxy-D-α-ribopyranosyl-5-azacytosine

CAS No.:

Cat. No.: VC0204646

Molecular Formula: C₈H₁₂N₄O₄

Molecular Weight: 228.21

* For research use only. Not for human or veterinary use.

2-Deoxy-D-α-ribopyranosyl-5-azacytosine -

Specification

Molecular Formula C₈H₁₂N₄O₄
Molecular Weight 228.21

Introduction

Structural Characteristics

Chemical Structure and Configuration

2-Deoxy-D-α-ribopyranosyl-5-azacytosine consists of a 5-azacytosine base (a modified cytosine with nitrogen substituting carbon at position 5 of the pyrimidine ring) linked to a 2-deoxyribose sugar through an alpha glycosidic bond. This alpha configuration at the anomeric position distinguishes it from natural nucleosides and its beta anomer counterpart.

The alpha configuration refers to the stereochemistry at the anomeric carbon (C1) of the sugar moiety, where the heterocyclic base and the hydroxymethyl group (CH₂OH) are positioned on the same side of the sugar ring plane. This contrasts with the beta configuration found in most natural nucleosides where these groups are on opposite sides of the ring.

Physicochemical Properties

Based on data available for related compounds, 2-Deoxy-D-α-ribopyranosyl-5-azacytosine shares the same molecular formula (C₈H₁₂N₄O₄) and molecular weight (228.21 g/mol) as its beta anomer . Like other 5-azacytosine nucleosides, it likely exists as a crystalline solid with moderate water solubility.

Table 1: Physicochemical Properties of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine Compared to Related Compounds

Property2-Deoxy-D-α-ribopyranosyl-5-azacytosine2-Deoxy-D-β-ribopyranosyl-5-azacytosine5-Azacytidine2'-Deoxy-5-azacytidine
Molecular FormulaC₈H₁₂N₄O₄C₈H₁₂N₄O₄C₈H₁₂N₄O₅C₈H₁₂N₄O₄
Molecular Weight228.21228.21244.21228.21
ConfigurationAlpha (axial)Beta (equatorial)BetaBeta
IUPAC Name4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one (α-anomer)4-amino-1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-1,3,5-triazin-2-one (β-anomer)4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one4-amino-1-(2-deoxy-β-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one
StabilityPresumed lower than dihydro derivativesLower than dihydro derivativesLow, susceptible to hydrolysisLow, susceptible to hydrolysis

The stability of 5-azacytosine derivatives is a significant concern, as these compounds are known to be susceptible to hydrolysis, particularly under acidic conditions . Research indicates that 5,6-dihydro derivatives of azacytosine demonstrate improved stability compared to their non-hydrated counterparts, suggesting potential directions for structural modifications to enhance the stability of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine .

Synthesis Methods

General Approaches to Nucleoside Synthesis

The synthesis of nucleosides, including 5-azacytosine derivatives, typically involves one of several established methods. Understanding these approaches provides insight into potential synthesis routes for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine.

Silyl Method

The silyl method represents one of the most versatile approaches for nucleoside synthesis. This method involves the reaction of silylated nucleobases with protected sugar derivatives . The silylation of the nucleobase enhances its nucleophilicity and solubility in organic solvents, facilitating the glycosylation reaction.

For pyrimidine nucleosides, this typically involves the reaction of 2,4-bis(trimethylsilyl)pyrimidines with protected sugar halides. For example, when 2,4-bis(trimethylsilyl)uracil is fused with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide at 180-195°C, bromotrimethylsilane is evolved, ultimately yielding the corresponding nucleoside after desilylation .

The stereochemical outcome of these reactions can be influenced by various factors, including the nature of the sugar component, the leaving group, and the reaction conditions. For instance, the reaction of 2,4-bis(trimethylsilyl)uracil with 2,3,5-tri-O-benzoyl-D-ribofuranosyl chloride yields a mixture of beta and alpha anomers in a ratio of approximately 58% to 9%, respectively .

Hilbert-Johnson Reaction

The Hilbert-Johnson reaction employs 2,4-dialkoxypyrimidines as the nucleobase component . This approach has been successfully applied for the synthesis of various pyrimidine nucleosides, including the first synthesis of the natural nucleoside cytidine .

In this method, the reaction of 2,4-diethoxypyrimidine with acetobromoglucose produces N-glycosyl derivatives, which can be further transformed into the desired nucleosides through hydrolysis or ammonolysis .

Specific Synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine

The synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine would likely require specific conditions to favor the formation of the alpha glycosidic bond. Based on available literature, several approaches could be considered:

Table 2: Potential Synthesis Routes for 2-Deoxy-D-α-ribopyranosyl-5-azacytosine

Synthetic ApproachKey ReagentsConditionsExpected StereoselectivityChallenges
Modified Silyl MethodSilylated 5-azacytosine, Protected 2-deoxyribose derivativeLewis acid catalysts (HgBr₂, AgClO₄), Low temperatureMixture with potential alpha preference under specific conditionsControl of anomeric ratio, Stability of 5-azacytosine
Anomerization2-Deoxy-D-β-ribopyranosyl-5-azacytosineAcidic conditions, Controlled temperatureConversion to alpha anomer possiblePotential degradation of the base, Yield concerns
Stereoselective Glycosylation5-azacytosine, Appropriately protected 2-deoxyriboseSpecific catalysts or additives promoting alpha selectivityEnhanced alpha selectivityComplex protecting group strategy, Specialized reagents
Neighboring Group Participation5-azacytosine, 2-deoxyribose with participating group at C2 positionStandard glycosylation conditionsControl of stereochemistry through anchimeric assistanceRequires careful design of protecting groups

The synthesis of the 5-azacytosine base itself, a key component in this process, has been described in the Chinese patent CN105837524A, which outlines a method involving the reaction of dicyandiamide with formic acid in the presence of p-toluenesulfonic acid as a catalyst .

Challenges in Synthesis

Several challenges are associated with the synthesis of 2-Deoxy-D-α-ribopyranosyl-5-azacytosine:

  • Controlling the stereoselectivity of the glycosylation reaction to favor the alpha anomer, which is typically the minor product in most nucleoside syntheses.

  • Ensuring the stability of the 5-azacytosine moiety throughout the synthesis process, as this base is known to be susceptible to degradation under various reaction conditions.

  • Developing efficient purification methods to separate the alpha anomer from any beta anomer formed during the reaction.

  • Optimizing reaction conditions to achieve acceptable yields while maintaining the integrity of both the sugar and nucleobase components.

Biological Activity and Mechanism of Action

DNA Methylation Inhibition

The primary biological activity of 5-azacytosine nucleosides stems from their ability to inhibit DNA methylation, an epigenetic mechanism crucial for gene regulation . When incorporated into DNA, 5-azacytosine residues form covalent adducts with DNA methyltransferases (DNMTs), effectively trapping these enzymes and preventing further methylation .

This mechanism has significant implications for cancer therapy, as abnormal DNA methylation patterns are associated with the silencing of tumor suppressor genes in various malignancies. By inhibiting DNA methylation, 5-azacytosine nucleosides can potentially reactivate these silenced genes, leading to the restoration of normal cellular functions .

For 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, the alpha configuration at the anomeric position would likely influence its interaction with various enzymes involved in nucleoside metabolism and DNA synthesis, potentially leading to unique pharmacological properties compared to its beta counterpart.

Comparative Studies with Related Compounds

Research by Šorm and colleagues compared the hypomethylating activities of various 5-azacytidine nucleosides, including:

  • 5-azacytidine (AC)

  • 2'-deoxy-5-azacytidine (DAC) and its α-anomer (α-DAC)

  • 5,6-dihydro-5-azacytidine (DHAC)

  • 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)

Their findings indicated that 2'-deoxy-5,6-dihydro-5-azacytidine was less cytotoxic and more stable than 2'-deoxy-5-azacytidine while inducing comparable DNA hypomethylation and gene reactivation . This suggests that structural modifications to the 5-azacytosine moiety can significantly impact the biological profile of these compounds.

Table 3: Comparative Biological Activities of 5-Azacytosine Derivatives

CompoundHypomethylating ActivityCytotoxicityStabilityKey Findings
5-Azacytidine (AC)HighHighLowApproved for myelodysplastic syndromes, First 5-azacytosine drug approved by FDA
2'-Deoxy-5-azacytidine (DAC)HighHighLowMore potent DNA hypomethylating agent than AC, Direct incorporation into DNA
Alpha anomer of DAC (α-DAC)Present (specific level not detailed)Not specifiedNot specifiedDifferent biological profile compared to beta anomer
5,6-Dihydro-5-azacytidine (DHAC)PresentLower than ACHigher than ACImproved stability with retained biological activity
2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC)Comparable to DACLower than DACHigher than DACPromising balance of stability and activity
2-Deoxy-D-α-ribopyranosyl-5-azacytosineNot specifically documentedNot specifically documentedPresumed similar to related compoundsPotential for unique biological profile due to alpha configuration

Structure-Activity Relationships

Impact of Anomeric Configuration

The anomeric configuration in nucleosides significantly influences their three-dimensional structure and, consequently, their interactions with biological targets. The alpha configuration in 2-Deoxy-D-α-ribopyranosyl-5-azacytosine represents a departure from the beta configuration commonly found in natural nucleosides.

This stereochemical difference would likely affect:

Comparison with Beta Anomer

The beta anomer, 2-Deoxy-D-β-ribopyranosyl-5-azacytosine, has been characterized with a molecular formula of C₈H₁₂N₄O₄ and a molecular weight of 228.21 g/mol . Comparative studies between alpha and beta anomers of nucleosides often reveal significant differences in their biological activities.

For instance, research on the alpha anomer of 2'-deoxy-5-azacytidine (α-DAC) indicated different biological properties compared to its beta counterpart . This precedent suggests that 2-Deoxy-D-α-ribopyranosyl-5-azacytosine might display unique characteristics distinct from its beta anomer, potentially offering advantages in specific therapeutic contexts.

Current Research and Future Directions

Stability Enhancements

A significant challenge with 5-azacytosine nucleosides is their limited stability in aqueous environments. Research has shown that 5,6-dihydro derivatives demonstrate improved stability while retaining biological activity . This approach could be extended to 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, potentially leading to a more stable compound with preserved or enhanced biological properties.

Prodrug Approaches

The development of prodrug forms represents another strategy to improve the pharmaceutical properties of 5-azacytosine nucleosides. This approach has been successfully applied to other nucleoside analogues, enhancing their stability, solubility, and cellular uptake.

For 2-Deoxy-D-α-ribopyranosyl-5-azacytosine, potential prodrug strategies might include:

  • Acylation of the sugar hydroxyl groups to improve lipophilicity and cell membrane permeability.

  • Phosphonate derivatives to bypass the initial phosphorylation step required for activation.

  • Conjugation with amino acids or other carriers to enhance stability and target specificity.

Combination Therapies

The use of 5-azacytosine nucleosides in combination with other therapeutic agents represents a promising direction for future research. By combining DNA methylation inhibitors with histone deacetylase inhibitors, for example, synergistic effects on gene reactivation have been observed.

2-Deoxy-D-α-ribopyranosyl-5-azacytosine might offer unique advantages in such combination approaches due to its distinct stereochemistry and potentially different pharmacological profile.

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